molecular formula C11H13F2NS B15343932 2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine

Cat. No.: B15343932
M. Wt: 229.29 g/mol
InChI Key: RMLPULLMSBMZBV-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a sulfanylmethyl group, which is further connected to a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine typically involves the reaction of 3,4-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-Difluorophenyl)sulfanyl]methyl}pyridine
  • 3-(4-amidopyrrol-2-ylmethylidene)-2-indolinone derivatives

Uniqueness

2-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is unique due to the presence of both a pyrrolidine ring and a difluorophenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C11H13F2NS

Molecular Weight

229.29 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)sulfanylmethyl]pyrrolidine

InChI

InChI=1S/C11H13F2NS/c12-10-4-3-9(6-11(10)13)15-7-8-2-1-5-14-8/h3-4,6,8,14H,1-2,5,7H2

InChI Key

RMLPULLMSBMZBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CSC2=CC(=C(C=C2)F)F

Origin of Product

United States

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